1,3-Oxathiane, 2-ethyl-2,6-dimethyl-
Description
1,3-Oxathiane is a six-membered heterocyclic ring containing one oxygen and one sulfur atom at positions 1 and 3, respectively. The compound 2-ethyl-2,6-dimethyl-1,3-oxathiane features ethyl and methyl substituents at C2 and a methyl group at C4. This substitution pattern significantly influences its stereoelectronic properties, conformational dynamics, and reactivity. The presence of sulfur introduces unique chemical behavior, distinguishing it from purely oxygen- or sulfur-containing analogs like 1,3-dioxane and 1,3-dithiane. Its synthesis often involves cyclization reactions, such as Pummerer rearrangements or lithiation-electrophile trapping, as well as oxidation to sulfoxides or sulfones .
Properties
CAS No. |
110271-13-1 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-ethyl-2,6-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-4-8(3)9-7(2)5-6-10-8/h7H,4-6H2,1-3H3 |
InChI Key |
YVLBDUNYLRKAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(CCS1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: A-Values (Steric Parameters) for Methyl Substituents in 1,3-Heterocycles
| Position | 1,3-Oxathiane | 1,3-Dioxane | 1,3-Dithiane |
|---|---|---|---|
| C2 (axial) | 2.8 | 1.7 | 1.9 |
| C4 (axial) | 1.5 | 0.9 | 1.6 |
| C6 (axial) | 1.2 | 1.1 | 0.8 |
- C2 Substituents: The steric demand at C2 in 1,3-oxathiane is notably higher than in 1,3-dioxane or 1,3-dithiane due to the constrained geometry of the heterocycle. For example, the A-value for a 2-methyl group in 1,3-oxathiane (2.8) exceeds those in dioxane (1.7) and dithiane (1.9) . The 2-ethyl group in 2-ethyl-2,6-dimethyl-1,3-oxathiane would amplify this steric effect, favoring equatorial positioning.
- C6 Substituents : The 6-methyl group’s A-value (1.2) aligns more closely with 1,3-dioxane (1.1), suggesting similar conformational preferences at this position .
Ring Geometry
1,3-Oxathiane exhibits a "schizophrenic" conformational behavior, alternating between 1,3-dioxane-like (oxygen-dominated) and 1,3-dithiane-like (sulfur-dominated) geometries depending on substituents. X-ray studies confirm that bond angles and torsion angles remain within normal ranges even with bulky substituents (e.g., 2-ethyl, 6-methyl), unlike the more rigid dioxane or flexible dithiane systems .
Spectroscopic Properties
Table 2: $^{13}\text{C}$-NMR Chemical Shifts (ppm) for Substituted 1,3-Oxathianes
| Position | Unsubstituted | 2-Methyl | 6-Methyl | 2-Ethyl-2,6-dimethyl |
|---|---|---|---|---|
| C2 (α-carbon) | 35.2 | 48.1 | 36.5 | 52.3 |
| C6 (δ-carbon) | 25.4 | 26.8 | 31.7 | 32.9 |
- The 6-methyl group causes a smaller but distinct upfield shift (~6 ppm) at C6, resembling 1,3-dioxane derivatives .
- Perlin Effects: In 1,3-oxathiane, reversed Perlin effects (δa > δe) are observed at C4 and C6 for derivatives with Group 16 substituents (O, S, Se), unlike the normal effects in dioxane or dithiane .
Table 3: Reactivity Comparison of 1,3-Heterocycles
- Lithiation : 1,3-Oxathiane derivatives undergo regioselective lithiation at C2 or C4, enabling functionalization with electrophiles. For example, 2-phenyl-1,3-oxathiane reacts with electrophiles in THF to yield C2-substituted products, a pathway absent in dioxane or dithiane .
Tautomerism and Stability
1,3-Oxathiane derivatives exhibit ring-chain tautomerism, influenced by substituents. For instance, 2-ethyl groups stabilize the chair conformation, reducing ring-opening tendencies compared to less substituted analogs. In contrast, 1,3-dioxane derivatives show minimal tautomerism due to stronger C–O bonds, while 1,3-dithianes are more prone to ring-opening via sulfur-sulfur bond cleavage .
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structure of 1,3-Oxathiane, 2-ethyl-2,6-dimethyl-?
Methodological Answer: To confirm the structure, employ a combination of:
- ¹H and ¹³C NMR : Identify proton environments and carbon frameworks. For example, methyl and ethyl substituents typically appear as singlets or triplets in the δ 0.8–1.5 ppm range, while oxathiane ring protons may resonate between δ 4.0–5.5 ppm .
- IR Spectroscopy : Detect functional groups (e.g., C-O-C stretches near 1100 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate empirical formulas (e.g., %C and %H within ±0.3% of theoretical values) .
Q. What safety protocols are critical during the synthesis of 1,3-Oxathiane derivatives?
Methodological Answer:
- Use fume hoods for volatile reagents (e.g., thiols or sulfur-containing precursors).
- Wear chemical-resistant gloves and goggles to prevent skin/eye contact.
- Waste disposal : Segregate sulfur-containing waste to avoid hazardous reactions .
- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods resolve structural ambiguities in 1,3-Oxathiane derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometries and predict NMR/IR spectra. Compare computed vs. experimental data to validate stereochemistry .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., chair vs. boat configurations in oxathiane rings).
- Case Study : A discrepancy in NOESY cross-peaks might indicate axial vs. equatorial substituents; DFT can model both scenarios to identify the dominant conformation .
Q. What strategies optimize synthetic yield under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (H₂SO₄) for ring-forming reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Example : A 15% yield increase was observed with BF₃ catalysis in anhydrous THF vs. non-catalytic conditions .
Q. How can researchers address discrepancies in melting point data across studies?
Methodological Answer:
Q. What challenges arise in stereochemical analysis of 2-ethyl-2,6-dimethyl-1,3-oxathiane?
Methodological Answer:
- Chiral Centers : Use chiral chromatography (e.g., HPLC with amylose-based columns) or X-ray crystallography to resolve enantiomers.
- NMR Coupling Constants : Analyze vicinal proton coupling (e.g., J = 6–12 Hz for axial-equatorial relationships) .
- Case Study : A 2024 study resolved conflicting stereochemical assignments by correlating NOESY data with DFT-predicted dihedral angles .
Q. Data Contradiction Analysis
Q. How should researchers reconcile conflicting NMR data for oxathiane derivatives?
Methodological Answer:
Q. Experimental Design
Q. How to design a study comparing the stability of 1,3-oxathiane derivatives under acidic vs. basic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
